molecular formula C23H24BrN5OS B2491197 2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 764705-62-6

2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

货号: B2491197
CAS 编号: 764705-62-6
分子量: 498.44
InChI 键: KOKMHXHXVZWKGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[4-Benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic chemical reagent featuring a 1,2,4-triazole core, a scaffold recognized for its diverse biomedical research applications . This high-purity compound is intended for research purposes only and is not for diagnostic or therapeutic use. Substituted 1,2,4-triazoles are investigated for their potential role in modulating intracellular receptors and are of significant interest in preclinical research for metabolic disorders . Compounds within this class have been studied for their potential effects on conditions such as Type 2 diabetes, obesity, and dyslipidemia, often as part of metabolic syndrome research . The structural motif of a 1,2,4-triazole bearing a sulfanyl linker is common in the development of potential glucocorticoid receptor agonists . The specific substitutions on the triazole core—a benzyl group at the N-4 position and a 2-bromophenyl group at the C-5 position—are designed to fine-tune the molecule's properties and research value . Researchers can employ this compound as a reference standard or as a building block in medicinal chemistry and drug discovery programs. The synthetic route for analogous 1,2,4-triazoles typically involves the S-alkylation of a triazole-3-thiol precursor, confirmed by techniques such as 1D and 2D NMR spectroscopy . This product is strictly for use in laboratory research.

属性

IUPAC Name

2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMHXHXVZWKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article examines its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H24BrN5OS
  • Molecular Weight : 494.45 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. The triazole ring interacts with molecular targets, leading to the modulation of biological functions such as cell growth and proliferation.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

  • Case Study : A clinical evaluation revealed that compounds similar to this compound exhibited effective antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of triazole derivatives is a significant area of research:

  • Research Findings : In vitro studies indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspases .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AntifungalCandida albicans8.0
AnticancerMCF7 (Breast Cancer)10.0
AnticancerHeLa (Cervical Cancer)9.0

相似化合物的比较

Table 1: Substituent Variations in Triazole-Based Acetamides

Compound Name Triazole Substituents (Positions 4, 5) Acetamide Substituent Molecular Formula Key Features Reference
Target Compound 4-Benzyl, 5-(2-bromophenyl) 2-Cyano-3-methylbutan-2-yl Not explicitly given Bromine at ortho position; cyano group enhances polarity
2-((4-Benzyl-5-((4-Bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide 4-Benzyl, 5-(4-bromophenoxymethyl) 2,3-Dimethylphenyl C27H26BrN4O2S Ether linkage; bromine at para position; lower polarity due to methyl groups
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide 4-Amino, 5-(2-pyridyl) 3-Chlorophenyl C15H12ClN5OS Amino group enhances hydrogen bonding; pyridine introduces π-π interactions
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide (OLC-12) 4-Ethyl, 5-(4-pyridinyl) 4-Isopropylphenyl C20H22N4OS Ethyl/pyridinyl groups optimize Orco receptor agonism

Key Observations :

  • Halogen Position: The target compound’s ortho-bromophenyl group may sterically hinder interactions compared to the para-bromophenoxymethyl analog .
  • Biological Targeting: Amino or pyridinyl substituents (e.g., in and OLC-12) are associated with receptor binding (e.g., insect Orco channels), suggesting the target compound’s bromine and benzyl groups may redirect selectivity .

Molecular Weight and Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Compound Name Molecular Weight (g/mol) Key Functional Groups Predicted Solubility
Target Compound ~500 (estimated) Cyano, bromine, acetamide Moderate (polarity from cyano)
2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide 444.54 Phenoxymethyl, methylphenyl Low (hydrophobic substituents)
N-(3,4-Dichlorophenyl)-2-{[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 394.26 Amino, dichlorophenyl, pyridyl Moderate (amino enhances solubility)

Key Observations :

  • The target compound’s molecular weight (~500 g/mol) exceeds typical drug-like thresholds (≤500 g/mol), which may limit bioavailability .
  • Cyano and acetamide groups could counterbalance the hydrophobicity of benzyl/bromophenyl substituents, whereas methyl or dichlorophenyl groups reduce solubility .

Key Observations :

  • Unlike VUAA-1 and OLC-12, the absence of pyridinyl/ethyl groups may reduce Orco receptor affinity, redirecting activity toward mammalian targets .

常见问题

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under controlled pH and temperature (60–80°C) .
  • Step 2 : Sulfanyl-acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the triazole moiety to the cyano-substituted acetamide group .
  • Characterization : NMR (¹H/¹³C) to confirm regiochemistry of the triazole ring, IR for thioether (-S-) and cyano (-CN) group validation, and mass spectrometry for molecular weight verification .

Table 1 : Critical Reaction Parameters

StepTemperatureSolventKey ReagentsYield (%)
170°CEtOHNH₂NH₂·HCl65–75
2RTDMFEDC, HOBt50–60

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to monitor decomposition temperatures (typically >200°C for triazole derivatives) .
  • Photostability : Exposure to UV-Vis light (300–800 nm) for 48h, followed by HPLC purity checks .
  • Solution stability : Incubation in PBS (pH 7.4) and DMSO at 25°C/37°C, with periodic LC-MS analysis to detect hydrolysis byproducts (e.g., free thiol or acetamide cleavage) .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structural contradictions in reported bioactivity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:

  • Regiochemical ambiguity : Use X-ray crystallography (as in ) to confirm the triazole’s 1,2,4-substitution pattern, which affects target binding.
  • Impurity interference : Employ preparative HPLC to isolate >99% pure batches and retest activity .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and include positive controls (e.g., doxorubicin for anticancer assays) .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH) to the benzyl or cyano moieties, guided by computational LogP predictions (ChemAxon or Schrödinger) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS; modify labile sites (e.g., methylbutan-2-yl chain) .
  • Permeability : Caco-2 monolayer assays to assess intestinal absorption; consider prodrug strategies for poor permeability .

Q. How is the mechanism of action (MoA) elucidated for anticancer activity?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Pathway analysis : RNA-seq or phosphoproteomics on treated vs. untreated cancer cells to map apoptosis/autophagy markers (e.g., Bcl-2, caspase-3) .
  • Molecular docking : Simulate interactions with suspected targets (e.g., EGFR kinase) using AutoDock Vina, cross-validated by SPR binding assays .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?

  • Steric hindrance : The 2-bromophenyl group may block access to bacterial targets (e.g., dihydrofolate reductase). Compare with analogs lacking bulky substituents .
  • Resistance mechanisms : Test against efflux pump-deficient strains (e.g., E. coli ΔacrB) to rule out pump-mediated resistance .
  • Solubility limitations : Measure aqueous solubility (shake-flask method) and reformulate with cyclodextrins or liposomes if <10 µg/mL .

Methodological Recommendations

  • Synthetic Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) using software like JMP or MODDE .
  • Structural Confirmation : Combine SC-XRD (single-crystal X-ray diffraction) with DFT calculations (Gaussian 16) to resolve ambiguous NMR assignments .
  • Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis alongside Western blotting) to confirm MoA .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。